molecular formula C8H12N4O B13303199 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13303199
M. Wt: 180.21 g/mol
InChI Key: FAMLDPYPVPSVAT-UHFFFAOYSA-N
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Description

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core, making it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be further explored for their biological activities .

Scientific Research Applications

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thiazolopyrimidine derivatives

Uniqueness

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique structural features and potent biological activities. Unlike other similar compounds, it exhibits superior cytotoxic activities against a broader range of cancer cell lines and has shown promising results in preclinical studies .

Biological Activity

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an antimicrobial agent, and mechanisms of action.

Structural Information

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 2091696-96-5

2D Structure Representation

2D Structure

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance:

  • A study synthesized various derivatives and evaluated their anticancer activity across multiple cancer cell lines. One derivative exhibited a mean growth inhibition (GI%) of 43.9% against 56 cell lines , showcasing its broad-spectrum anticancer potential .
  • Another derivative demonstrated significant cytotoxicity against RFX 393 cancer cells , inducing apoptosis and causing cell cycle arrest predominantly in the G0–G1 phase . The results indicated that treated cells increased to 84.36% in G0–G1 phase compared to 57.08% in control groups.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • A derivative of pyrazolo[1,5-a]pyrimidine was identified as a potential lead against Mycobacterium tuberculosis through high-throughput screening. This scaffold exhibited low cytotoxicity while maintaining promising activity against Mtb within macrophages .
  • The mechanism of action was distinct from other known inhibitors, as it did not interfere with cell-wall biosynthesis or iron uptake pathways .

The mechanisms by which these compounds exert their biological effects are critical for understanding their therapeutic potential:

  • Cell Cycle Arrest : The compounds induce cell cycle arrest at the G0–G1 phase, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Enhanced cytotoxicity is linked to the induction of apoptosis in cancer cells.
  • Targeting Specific Kinases : Some derivatives act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are pivotal in cancer cell signaling pathways .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDerivatives showed up to 43.9% GI across multiple cancer cell lines; significant cytotoxicity against RFX 393 cells .
Antitubercular ScreeningIdentified as potential leads against Mtb with low cytotoxicity; distinct mechanisms from traditional antibiotics .
Mechanistic InsightsInduction of apoptosis and G0–G1 phase arrest observed; binding interactions with CDK2 and TRKA elucidated through molecular docking studies .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C8H12N4O/c1-5-2-3-12-8(11-5)6(4-10-12)7(9)13/h4-5,11H,2-3H2,1H3,(H2,9,13)

InChI Key

FAMLDPYPVPSVAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=C(C=N2)C(=O)N)N1

Origin of Product

United States

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